![molecular formula C26H23ClN2O4S B2624701 2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-50-0](/img/structure/B2624701.png)
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Description
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O4S and its molecular weight is 494.99. The purity is usually 95%.
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Scientific Research Applications
- The organic compound 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has been investigated for its nonlinear optical properties. Researchers have grown single crystals of this compound and analyzed their transmittance, optical parameters, and nonlinear optical absorption using techniques like UV–Vis analysis and open-aperture Z-scan method .
- The development of photo-catalysts with reasonable photocatalytic performance under both UV and visible light has received significant attention. While specific studies on this compound are not mentioned in the available literature, its structural features and potential reactivity suggest it could be explored as a photo-catalyst .
- The organic 2,3,4-trihydroxybenzophenone can act as a novel reducing agent for the one-step synthesis of size-optimized gold nanoparticles. Although this information is not directly related to the compound’s applications, it highlights its potential in nanomaterial synthesis .
- The compound’s derivatives may exhibit interesting properties. For instance, 2-[3-(4-chlorophenyl)sulfonyl]-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide (TPESB) has been studied as a colorimetric/fluorescent dual-channel sensor for Zn^2+ ions. It demonstrates high sensitivity, selectivity, and low detection limits. Moreover, TPESB has low cytotoxicity and can be used for sensing Zn^2+ in living cells .
- The benzophenone derivatives, including this compound, exhibit good optical and biological activities. While specific biological applications are not detailed, further exploration could reveal potential therapeutic uses .
- The compound’s unique structure, with two benzene rings inclined to each other and intramolecular hydrogen bonds, suggests it could participate in various chemical reactions. Investigating its reactivity and potential synthetic applications would be valuable .
Nonlinear Optical Materials
Photo-catalysis
Gold Nanoparticle Synthesis
Colorimetric and Fluorescent Sensors
Biological Activities
Chemical Synthesis and Reactions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-8-13-23-21(14-18)26(31)24(34(32,33)20-11-9-19(27)10-12-20)15-29(23)16-25(30)28-22-7-5-4-6-17(22)2/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRTCKOVLUVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
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